molecular formula C10H13ClN2O2 B1316972 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide CAS No. 125335-75-3

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide

Cat. No.: B1316972
CAS No.: 125335-75-3
M. Wt: 228.67 g/mol
InChI Key: XUNNDARJVVJAGC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-chloro group and a 2-hydroxy-1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide typically involves the reaction of nicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with 2-amino-2-hydroxy-1,1-dimethylethane under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Products with the chloro group replaced by the nucleophile.

    Oxidation Reactions: Products with the hydroxy group oxidized to a carbonyl group.

    Reduction Reactions: Products with the amide group reduced to an amine.

Scientific Research Applications

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with the active sites of enzymes, modulating their activity. Additionally, the compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methoxy-1-methylethyl)-nicotinamide
  • 2-Chloro-N-(2-hydroxy-5-methylphenyl)-nicotinamide
  • N-(2-Chloro-1-methylethyl)-nicotinamide

Uniqueness

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide is unique due to the presence of both a chloro group and a hydroxy-1,1-dimethylethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,6-14)13-9(15)7-4-3-5-12-8(7)11/h3-5,14H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNNDARJVVJAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

134 ml (1.4 mole) of 2-amino 2-methyl propanol are dissolved in 600 ml of a dichloroethane/tetrahydrofuran mixture (85/15 v/v) and the solution is cooled in an ice/sodium chloride bath. 70.4 g (0.4 mole) of 2-chloro nicotinic acid chloride, prepared as described in Example 1 and dissolved in 770 ml of a dichloromethane/tetrahydrofuran mixture (85/15 v/v) are added such that the temperature is maintained at or below 0° C.
Quantity
134 mL
Type
reactant
Reaction Step One
Name
dichloroethane tetrahydrofuran
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
70.4 g
Type
reactant
Reaction Step Two
Name
dichloromethane tetrahydrofuran
Quantity
770 mL
Type
solvent
Reaction Step Three

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